molecular formula C6H8ClNO B8555674 6-Chloro-5-oxohexanenitrile

6-Chloro-5-oxohexanenitrile

Cat. No.: B8555674
M. Wt: 145.59 g/mol
InChI Key: HFZZNOAFKHFPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Its structure enables dual reactivity: the chloro group acts as a leaving group in nucleophilic substitution reactions, while the nitrile and ketone moieties participate in condensation or further functionalization. Evidence highlights its application in synthesizing 4-[2-(4-pyridiyl)thiazol-4-yl]-butanenitrile, a precursor for calcium oxalate kidney stone therapeutics .

Properties

Molecular Formula

C6H8ClNO

Molecular Weight

145.59 g/mol

IUPAC Name

6-chloro-5-oxohexanenitrile

InChI

InChI=1S/C6H8ClNO/c7-5-6(9)3-1-2-4-8/h1-3,5H2

InChI Key

HFZZNOAFKHFPGQ-UHFFFAOYSA-N

Canonical SMILES

C(CC#N)CC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : Nitriles (e.g., this compound) exhibit moderate polarity, making them soluble in polar aprotic solvents like dimethylformamide (DMF), as used in . Esters (e.g., 3-bromo-4-oxobutyric acid ethyl ester) are typically less polar.
  • Boiling Points : Nitriles generally have higher boiling points than esters due to stronger dipole-dipole interactions.

Therapeutic Implications

The nitrile group in this compound-derived compounds may influence pharmacokinetics.

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